molecular formula C15H18N4O2S B11251578 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B11251578
M. Wt: 318.4 g/mol
InChI Key: YSOIQAFWXKLYCR-UHFFFAOYSA-N
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Description

2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, triazolo, and thiadiazole moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core triazolo-thiadiazole scaffold. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS), piperidine

Major Products Formed

Scientific Research Applications

2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity effectively . For example, it has been shown to inhibit the activity of enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(PROPAN-2-YL)PHENOXY]-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}ACETAMIDE lies in its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C15H18N4O2S/c1-10(2)11-3-5-12(6-4-11)21-9-13(20)16-14-17-18-15-19(14)7-8-22-15/h3-6,10H,7-9H2,1-2H3,(H,16,17,20)

InChI Key

YSOIQAFWXKLYCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C3N2CCS3

Origin of Product

United States

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